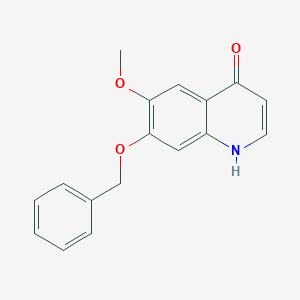

3-Cyanomethylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyanomethylphenylboronic acid is a multifunctional compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the chemistry of 3-cyanomethylphenylboronic acid. For instance, arylboronic acids are mentioned as reactants in the synthesis of pyrrolopyridine derivatives and indanol derivatives, indicating their utility in constructing complex organic molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of arylboronic acids in cascade cyclization reactions and annulation reactions. In the Mn(III)-mediated cascade cyclization, arylboronic acids react with 3-isocyano-[1,1'-biphenyl]-2-carbonitrile to form pyrrolopyridine derivatives . Similarly, Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes have been developed to afford substituted indenones or indanones . These methods could potentially be adapted for the synthesis of 3-cyanomethylphenylboronic acid derivatives.

Molecular Structure Analysis

Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid provide insights into the molecular structure of boronic acid derivatives. The study reveals that the compound has multiple conformers and the most stable conformer is identified as the cis–trans (ctt) form . This information is relevant as it suggests that 3-cyanomethylphenylboronic acid may also exhibit conformational isomerism.

Chemical Reactions Analysis

The chemical reactivity of arylboronic acids is highlighted in several papers. For example, 2-formylphenylboronic acid undergoes annulation with 1,3-dienes in the presence of a hydroxoiridium catalyst to yield indanol derivatives . Additionally, 3-cyanochromones react with primary aromatic amines to form 2-amino-3-(aryliminomethyl)chromones . These reactions demonstrate the versatility of boronic acids and their derivatives in organic synthesis, which could be relevant to the reactivity of 3-cyanomethylphenylboronic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-cyanomethylphenylboronic acid are not directly discussed, the properties of similar compounds can provide some context. For instance, the synthesis and properties of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate were studied, including its electronic properties and thermal behavior . These findings suggest that 3-cyanomethylphenylboronic acid may also have interesting electronic and thermal properties worthy of investigation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

3-Cyanomethylphenylboronic acid derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes offer a method to produce substituted indenones or indanones, indicating the potential of cyanophenylboronic acid derivatives in synthesizing cyclic skeletons through intramolecular nucleophilic addition (Miura & Murakami, 2005). Similarly, Iridium-catalyzed annulation of 1,3-dienes with ortho-carbonylated phenylboronic acids has been demonstrated to produce indanol derivatives with high regio- and stereoselectivity (Nishimura, Yasuhara, & Hayashi, 2007).

Materials Science and Nanotechnology

In the realm of materials science, 3-Cyanomethylphenylboronic acid derivatives are instrumental in developing nanomaterials for various applications. For example, functionalized ortho-nitrophenylboronic acids bearing cyano groups have been synthesized for potential use in materials applications, showcasing the adaptability of cyanophenylboronic acid derivatives in material synthesis (Collibee & Yu, 2005). Additionally, the development of magnetically recoverable and reusable palladium nanocatalysts for Suzuki cross-coupling reactions highlights the role of cyano groups in catalysis and material recovery (Khakiani, Pourshamsian, & Veisi, 2015).

Biomedical Engineering and Drug Delivery

Phenylboronic acid-decorated nanoparticles, including derivatives of 3-Cyanomethylphenylboronic acid, have been explored for tumor-targeted drug delivery. These nanoparticles demonstrate enhanced tumor targeting and penetration, significantly improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, Wang, & Tang, 2016). This illustrates the potential of cyanophenylboronic acid derivatives in developing advanced drug delivery systems aimed at improving therapeutic outcomes.

Analytical Chemistry and Proteomics

The functionalization of materials with phenylboronic acid derivatives, including 3-Cyanomethylphenylboronic acid, facilitates the selective capture of glycoproteins from protein mixtures. This application is crucial for proteomics research, where specific recognition and efficient extraction of glycoproteins are essential for understanding protein functions and interactions (Yeap, Tan, & Loh, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(cyanomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYJQMAPRBDFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378392 |

Source

|

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanomethylphenylboronic acid | |

CAS RN |

220616-39-7 |

Source

|

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

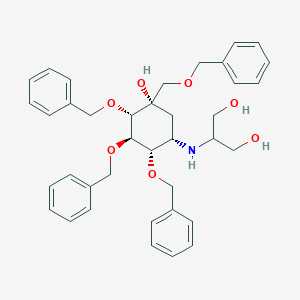

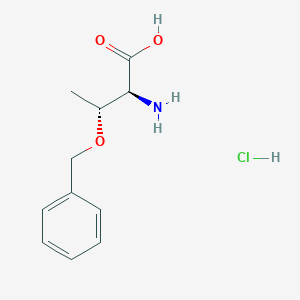

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)

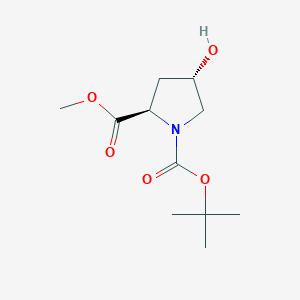

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)